Pyridine hydrobromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 620577. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

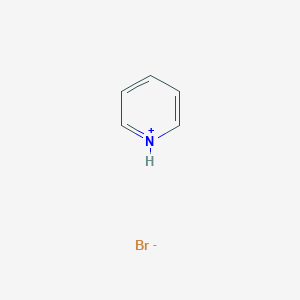

Structure

3D Structure of Parent

Properties

IUPAC Name |

pyridine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N.BrH/c1-2-4-6-5-3-1;/h1-5H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFCIBZLAVOLCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

110-86-1 (Parent) | |

| Record name | Pyridine, hydrobromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018820821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8066422 | |

| Record name | Pyridine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18820-82-1 | |

| Record name | Pyridine, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18820-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, hydrobromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018820821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, hydrobromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of Pyridine Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of pyridine (B92270) hydrobromide (C₅H₅N·HBr), an important organic salt with applications in chemical synthesis, pharmaceuticals, and materials science. This document details the experimental protocols for its preparation and purification, along with a thorough analysis of its physicochemical and spectroscopic properties.

Introduction

Pyridine hydrobromide, also known as pyridinium (B92312) bromide, is the salt formed from the reaction of the heterocyclic aromatic amine, pyridine, with hydrobromic acid. It serves as a stable and convenient source of the pyridinium cation and bromide anion in various chemical transformations. Its utility spans from being an intermediate in the synthesis of active pharmaceutical ingredients (APIs) to its use as a catalyst and reagent in organic synthesis. A complete understanding of its synthesis and characterization is crucial for its effective application in research and development.

Synthesis of this compound

The synthesis of this compound is a straightforward acid-base neutralization reaction. The lone pair of electrons on the nitrogen atom of the pyridine ring acts as a Lewis base, accepting a proton from the strong acid, hydrobromic acid.

Chemical Equation

The overall reaction is as follows:

C₅H₅N + HBr → C₅H₆N⁺Br⁻

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established laboratory procedures for the synthesis of pyridinium salts.

Materials:

-

Pyridine (C₅H₅N), freshly distilled

-

Hydrobromic acid (HBr), 48% aqueous solution

-

Anhydrous diethyl ether or ethanol (B145695) for washing

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Büchner funnel and filter flask

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add pyridine (e.g., 79.1 g, 1.0 mol).

-

Cool the flask in an ice bath to maintain a low temperature during the addition of the acid.

-

Slowly add 48% hydrobromic acid (e.g., 113 mL, approximately 1.0 mol) dropwise to the stirred pyridine. The reaction is exothermic, and a controlled addition rate is necessary to prevent excessive heat generation.

-

After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at room temperature.

-

Remove the water from the reaction mixture by distillation under reduced pressure using a rotary evaporator. The flask can be heated in a water or oil bath up to 160°C to ensure all water is removed.[1]

-

The resulting crude this compound will be a solid or a viscous oil.

-

To purify the product, triturate the crude solid with cold, anhydrous diethyl ether or a minimal amount of cold ethanol to wash away any unreacted starting materials.

-

Collect the crystalline solid by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold, anhydrous diethyl ether.

-

Dry the purified this compound in a vacuum oven or a desiccator to a constant weight.

Yield Calculation: The theoretical yield is calculated based on the limiting reagent. For a 1:1 molar ratio of reactants, the theoretical yield of this compound (molar mass: 160.01 g/mol ) from 79.1 g of pyridine (molar mass: 79.10 g/mol ) is 160.01 g. The actual yield is determined by weighing the dried, purified product. The percent yield is calculated as:

Percent Yield = (Actual Yield / Theoretical Yield) x 100%

Purification by Recrystallization

For obtaining high-purity this compound, recrystallization is the preferred method. The choice of solvent is critical for effective purification.

Solvent Selection

An ideal recrystallization solvent should dissolve the solute to a greater extent at higher temperatures than at lower temperatures. For pyridinium salts, polar solvents are generally suitable. While a specific solvent for this compound is not extensively documented, solvents like ethanol, isopropanol, or mixtures containing acetic acid could be effective, similar to related pyridinium salts.

Recrystallization Protocol

-

Dissolve the crude this compound in a minimum amount of hot recrystallization solvent in an Erlenmeyer flask.

-

If any insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize the yield, further cool the flask in an ice bath.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed through various analytical techniques.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below.

| Property | Value |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₅H₆BrN |

| Molecular Weight | 160.01 g/mol |

| Melting Point | 216-219 °C[2] |

| Solubility | Freely soluble in water, methanol, and ethanol[2] |

| pH (5% aqueous solution) | 2.0 - 3.0[2] |

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The formation of the pyridinium ion results in a downfield shift of the proton and carbon signals compared to neutral pyridine due to the increased positive charge on the ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum of the pyridinium cation in a deuterated solvent such as DMSO-d₆ or D₂O is expected to show three distinct signals corresponding to the α, β, and γ protons.

| Proton Position | Approximate Chemical Shift (δ, ppm) in D₂O | Multiplicity |

| H-2, H-6 (α) | 8.5 - 8.8 | Doublet |

| H-4 (γ) | 8.0 - 8.3 | Triplet |

| H-3, H-5 (β) | 7.8 - 8.1 | Triplet |

Note: Chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show three signals for the three chemically non-equivalent carbon atoms in the pyridinium ring.

| Carbon Position | Approximate Chemical Shift (δ, ppm) |

| C-2, C-6 (α) | ~150 |

| C-4 (γ) | ~136 |

| C-3, C-5 (β) | ~124 |

Note: These are typical values for the pyridinium cation; the solvent can influence the exact chemical shifts.[3]

The FTIR spectrum of this compound will show characteristic absorption bands that confirm the formation of the pyridinium salt.

| Wavenumber (cm⁻¹) | Assignment |

| ~3250 - 3000 | N-H stretching vibration of the pyridinium ion |

| ~1630, ~1540, ~1480 | C=C and C=N ring stretching vibrations |

| ~1200 - 1000 | In-plane C-H bending vibrations |

| ~750 | Out-of-plane C-H bending vibrations |

The presence of a broad N-H stretching band and the shift of the ring stretching vibrations to higher wavenumbers compared to pyridine are indicative of pyridinium ion formation.

Melting Point Determination

The melting point is a crucial indicator of the purity of a crystalline solid. A sharp melting point range close to the literature value suggests a high degree of purity.

Experimental Protocol for Melting Point Determination:

-

Place a small amount of the dried, purified this compound into a capillary tube, sealed at one end.

-

Compact the sample by tapping the tube gently.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the sample.

Workflow and Logical Relationships

The overall process from synthesis to characterization can be visualized as a logical workflow.

Caption: Experimental workflow for the synthesis and characterization of this compound.

The fundamental chemical principle underlying the synthesis is the acid-base equilibrium between pyridine and hydrobromic acid.

Caption: Acid-base equilibrium in the formation of this compound.

Safety and Handling

This compound is a corrosive substance that can cause severe skin and eye irritation. It is also harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Store this compound in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide has outlined a detailed procedure for the synthesis and characterization of this compound. The synthesis is based on a simple acid-base reaction, and the product can be purified to a high degree by recrystallization. The provided spectroscopic and physical data serve as a benchmark for the successful synthesis and characterization of this versatile compound, which is of significant interest to researchers in both academia and industry.

References

Spectroscopic data of pyridine hydrobromide (¹H NMR, ¹³C NMR, IR)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for pyridine (B92270) hydrobromide, a salt formed by the protonation of pyridine with hydrobromic acid. The formation of the pyridinium (B92312) cation significantly influences the electronic environment of the molecule, resulting in characteristic shifts in its nuclear magnetic resonance (NMR) and infrared (IR) spectra when compared to its neutral precursor, pyridine. This document presents a detailed analysis of the ¹H NMR, ¹³C NMR, and FT-IR spectra of pyridine hydrobromide, including tabulated data and experimental protocols to aid in the characterization and analysis of this compound.

Comparative Spectroscopic Data: Pyridine vs. This compound

The protonation of the nitrogen atom in the pyridine ring to form the pyridinium ion leads to a general deshielding of the ring protons and carbons. This effect is clearly observable in the downfield shifts of the corresponding signals in both ¹H and ¹³C NMR spectra. In the infrared spectrum, the formation of the N-H bond and the change in the ring's vibrational modes give rise to new, characteristic absorption bands.

¹H NMR Data Summary

The ¹H NMR spectrum of this compound in DMSO-d₆ shows a downfield shift for all protons compared to neutral pyridine in the same solvent. The protons ortho to the nitrogen (H-2/H-6) are the most deshielded due to the inductive effect and the positive charge on the nitrogen atom.

| Compound | Solvent | H-2, H-6 (δ, ppm) | H-4 (δ, ppm) | H-3, H-5 (δ, ppm) |

| Pyridine | DMSO-d₆ | 8.59 | 7.75 | 7.38 |

| This compound | DMSO-d₆ | ~8.8-9.3 | ~8.6 | ~8.1-8.2 |

Note: The chemical shift for the N-H proton in this compound is typically observed as a broad singlet and its position can be highly variable depending on concentration and temperature.

¹³C NMR Data Summary

Similar to the proton signals, the carbon signals in the ¹³C NMR spectrum of this compound are shifted downfield relative to pyridine. The C-2/C-6 and C-4 carbons experience the most significant deshielding.

| Compound | Solvent | C-2, C-6 (δ, ppm) | C-4 (δ, ppm) | C-3, C-5 (δ, ppm) |

| Pyridine | DMSO-d₆ | 150.4 | 135.9 | 123.9 |

| This compound | DMSO-d₆ | ~145.4 | ~144.5 | ~128.1 |

FT-IR Data Summary

The FT-IR spectrum of this compound shows characteristic bands that are absent in the spectrum of pyridine. The most notable of these is the N-H stretching vibration. The ring vibrations are also shifted upon protonation.

| Compound | Sample Prep | N-H Stretch (cm⁻¹) | C-H Aromatic Stretch (cm⁻¹) | Ring Vibrations (cm⁻¹) |

| Pyridine | Liquid Film | - | 3100-3000 | ~1583, 1482, 1439 |

| This compound | KBr Pellet | ~3250-2800 (broad) | ~3150-3000 | ~1630, 1530, 1480 (shifts from pyridine)[1] |

Experimental Protocols

The following are detailed methodologies for acquiring high-quality spectroscopic data for this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound

-

Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

-

NMR tubes

-

Volumetric flasks and pipettes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity. For ¹H NMR, a line width of <0.5 Hz for the residual solvent peak is desirable.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters:

-

Pulse angle: 30-45°

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16

-

-

Reference the spectrum to the residual DMSO peak at 2.50 ppm.[2]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters:

-

Pulse angle: 30-45°

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more, depending on the sample concentration.

-

-

Reference the spectrum to the DMSO-d₆ solvent peak at 39.5 ppm.[3]

-

FT-IR Spectroscopy

Objective: To obtain a high-quality infrared spectrum of solid this compound.

Materials:

-

This compound

-

FT-IR grade potassium bromide (KBr), dried

-

Agate mortar and pestle

-

KBr pellet press kit

-

FT-IR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Place approximately 1-2 mg of this compound and 100-200 mg of dry KBr powder into an agate mortar.

-

Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be small to minimize scattering of the infrared radiation.

-

Transfer the powder to the KBr pellet die.

-

Press the powder under vacuum using a hydraulic press (typically 8-10 tons of pressure) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Logical Relationships in Spectroscopic Analysis

The different spectroscopic techniques provide complementary information about the structure and bonding within the this compound molecule. The following diagram illustrates the logical workflow and the information derived from each technique.

This diagram illustrates how the three spectroscopic techniques—¹H NMR, ¹³C NMR, and FT-IR—are applied to a sample of this compound to yield distinct but complementary data. The information on proton environments, the carbon skeleton, and functional groups is then integrated to confirm the overall molecular structure.

References

Physicochemical Properties of Pyridinium Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridinium (B92312) bromide ([PyH]Br), the salt formed from the protonation of pyridine (B92270) by hydrogen bromide, is a versatile compound with significant applications in organic synthesis and the pharmaceutical industry. Its utility as a catalyst and a synthetic intermediate stems from its specific physicochemical properties. This technical guide provides a comprehensive overview of the core physicochemical characteristics of pyridinium bromide, detailed experimental protocols for its synthesis, purification, and analysis, and a discussion of its applications, particularly in the context of drug development. All quantitative data are summarized in structured tables for clarity and comparative analysis.

Physicochemical Properties

The fundamental physicochemical properties of pyridinium bromide are crucial for its handling, application in reactions, and for understanding its behavior in various systems. These properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₆BrN | |

| Molecular Weight | 160.01 g/mol | |

| Appearance | White to off-white hygroscopic crystalline solid | |

| Melting Point | 216-219 °C (decomposes) |

Note: The melting point is reported with decomposition, a critical factor for consideration in thermal processing.

Acidity

| Property | Value | Source |

| pKa of Pyridinium Cation ([C₅H₅NH]⁺) | 5.2 |

Solubility

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of pyridinium bromide are essential for its consistent production and use in research and development.

Synthesis of Pyridinium Bromide

This protocol describes the direct synthesis of pyridinium bromide from pyridine and hydrobromic acid.

Materials:

-

Pyridine (freshly distilled)

-

48% Hydrobromic acid (HBr)

-

Round-bottom flask

-

Dropping funnel

-

Ice-water bath

-

Distillation apparatus

Procedure:

-

Place 79.1 g of pyridine into a 1-liter round-bottom flask equipped with a dropping funnel and a reflux condenser.

-

Cool the flask in an ice-water bath.

-

Slowly add 113 ml of 48% hydrobromic acid from the dropping funnel while maintaining the cool temperature.

-

After the addition is complete, replace the reflux condenser with a distillation head.

-

Distill the water under vacuum by heating the flask in an oil or glycerol (B35011) bath up to 160 °C.

-

The remaining solid in the flask is pyridinium bromide.

Purification by Recrystallization

Purification of the synthesized pyridinium bromide can be achieved through recrystallization.

Materials:

-

Crude pyridinium bromide

-

Absolute ethanol (B145695)

-

Erlenmeyer flask

-

Heating source (e.g., hot plate)

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

Transfer the crude pyridinium bromide to an Erlenmeyer flask.

-

Add a minimal amount of hot absolute ethanol to dissolve the solid.

-

If any impurities remain undissolved, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to form crystals.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals under vacuum to remove any residual solvent.

Spectroscopic Analysis

2.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-25 mg of the purified pyridinium bromide in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Ensure the sample height in the NMR tube is approximately 4 cm.

2.3.2 Infrared (IR) Spectroscopy

Sample Preparation (Pressed Pellet Technique):

-

Grind a small amount of the crystalline pyridinium bromide with dry potassium bromide (KBr) using a mortar and pestle.

-

Transfer the mixture to a pellet press.

-

Apply high pressure to form a thin, transparent pellet.

-

Place the pellet in the sample holder of the IR spectrometer for analysis.

2.3.3 UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of pyridinium bromide in a suitable UV-transparent solvent (e.g., water or ethanol) of a known concentration.

-

Prepare a series of dilutions from the stock solution.

-

Use the pure solvent as a reference in a dual-beam UV-Vis spectrophotometer.

-

Record the absorbance spectra over the desired wavelength range (e.g., 200-400 nm).

Mandatory Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of pyridinium bromide.

Role in Catalysis

An In-depth Technical Guide to the Physicochemical Properties and Crystallography of Pyridine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties of Pyridine (B92270) Hydrobromide

Pyridine hydrobromide is a white to off-white crystalline solid that is hygroscopic in nature.[1][2] It is freely soluble in water, methanol, and ethanol.[1][2] The compound is characterized by a melting point in the range of 216-219 °C, though some sources indicate decomposition at 200 °C.[1][3]

| Property | Value | References |

| Molecular Formula | C₅H₆BrN | [1][4] |

| Molecular Weight | 160.01 g/mol | [1][4] |

| Appearance | White to off-white crystalline powder | [1][5] |

| Melting Point | 216-219 °C | [1] |

| Decomposition Temperature | 200 °C | [3] |

| Solubility | Freely soluble in water, methanol, ethanol | [1][2] |

| pH (5% solution) | 2.0 - 3.0 | [1] |

| CAS Number | 18820-82-1 | [1][6] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a straightforward acid-base reaction between pyridine and hydrobromic acid.[1]

Materials:

-

Pyridine (C₅H₅N)

-

48% Hydrobromic acid (HBr)

-

Ice-water bath

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser (optional, for temperature control)

Procedure:

-

Place a measured amount of pyridine into a round-bottom flask.

-

Cool the flask in an ice-water bath to manage the exothermic reaction.

-

Slowly add a stoichiometric equivalent of 48% hydrobromic acid to the pyridine using a dropping funnel while stirring.

-

After the addition is complete, the resulting solution contains this compound.

-

The salt can be isolated by removal of the solvent, typically water, under reduced pressure.

Below is a DOT script representation of the synthesis workflow.

Recrystallization for Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction requires a careful recrystallization process. The choice of solvent is critical.

Materials:

-

Crude this compound

-

Glacial acetic acid (or other suitable solvent)

-

Erlenmeyer flask

-

Heating plate

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as glacial acetic acid.

-

Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-ordered crystals.

-

For further cooling, the flask can be placed in a refrigerator and then a freezer, ensuring a gradual temperature decrease.

-

Once crystals have formed, they can be collected by filtration.

-

The crystals should be washed with a small amount of cold solvent and then dried.

Crystal Structure and Morphology

As of this writing, a definitive, publicly accessible crystal structure of the parent this compound (C₅H₅N·HBr) has not been identified in the surveyed scientific literature. However, the crystal structures of several substituted pyridinium (B92312) bromides have been determined, providing valuable insights into the expected structural characteristics of the parent compound.

Insights from Substituted Pyridinium Bromides

Studies on substituted pyridinium bromides, such as 4-methyl-1-(3-phenoxypropyl)pyridinium bromide and 4-amino-1-(4-methylbenzyl)pyridinium bromide, reveal common structural motifs.[7] The crystal packing is typically dominated by hydrogen bonding and, in some cases, π-π stacking interactions.

The primary interaction is expected to be a strong hydrogen bond between the acidic proton on the pyridinium nitrogen (N-H) and the bromide anion (Br⁻). Additional, weaker C-H···Br hydrogen bonds involving the carbon atoms of the pyridine ring also contribute to the stability of the crystal lattice.[7]

The following table summarizes crystallographic data for an exemplary substituted pyridinium bromide.

| Compound | 4-methyl-1-(3-phenoxypropyl)pyridinium bromide |

| Molecular Formula | C₁₅H₁₈NO⁺·Br⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Interactions | C-H···Br hydrogen bonds, offset π-π stacking |

Data extracted from a study on a substituted pyridinium bromide and is for illustrative purposes.[7]

Predicted Hydrogen Bonding Network

Based on the analysis of related structures, the hydrogen bonding network in this compound is predicted to be extensive. The pyridinium cation acts as a hydrogen bond donor through its N-H group, while the bromide anion is the primary hydrogen bond acceptor.

The logical relationship of these interactions in the solid state is depicted in the following DOT script.

Crystal Morphology

The external shape, or morphology, of a crystal is a macroscopic expression of its internal atomic arrangement. For this compound, the specific crystal habit would depend on the crystallization conditions, such as the solvent used, the rate of cooling, and the presence of impurities. Generally, salts of this nature form well-defined, colorless to pale yellow needles or prisms.

Conclusion

This compound is a commercially significant compound with well-established physicochemical properties and synthesis protocols. While the precise crystal structure of the parent compound remains to be publicly detailed, analysis of related substituted pyridinium bromides provides a strong foundation for understanding its likely solid-state structure. The crystal lattice is expected to be stabilized by a network of strong N-H···Br and weaker C-H···Br hydrogen bonds. Further research involving single-crystal X-ray diffraction of this compound is warranted to provide a definitive crystallographic description and to fully elucidate its structure-property relationships, which would be of considerable value to the scientific and pharmaceutical communities.

References

- 1. Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sciencemadness Discussion Board - recrystallisation of pyridinium tribromide - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. Hydrogen bonding interactions of pyridine*+ with water: stepwise solvation of distonic cations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure and Hirshfeld surface analysis of a pyridiniminium bromide salt: 1-[2-([1,1′-biphenyl]-4-yl)-2-oxoethyl]-3-methyl-1,4-dihydropyridin-4-iminium bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structure of 3-amino-1-propyl-pyridinium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Insights into the Reactivity of Pyridine Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine (B92270) hydrobromide (Py·HBr), a salt formed from the neutralization of pyridine with hydrogen bromide, serves as a versatile reagent and catalyst in organic synthesis. While its synthetic applications are documented, a comprehensive theoretical understanding of its reactivity remains a subject of ongoing interest. This technical guide provides an in-depth analysis of the theoretical principles governing the reactivity of pyridine hydrobromide, drawing upon computational studies of its constituent ions—the pyridinium (B92312) cation and the bromide anion—and relevant experimental observations. This document aims to furnish researchers, scientists, and drug development professionals with a foundational understanding to predict and control the chemical behavior of this important pyridinium salt.

Introduction

This compound is a crystalline solid that is more easily and safely handled than its constituent, hydrogen bromide, a corrosive gas. Its utility in organic chemistry stems from its ability to act as a mild acid catalyst and a source of bromide ions. It is crucial to distinguish this compound from the often-confused pyridinium tribromide (Py·HBr₃), a complex of this compound with bromine, which functions primarily as a brominating agent.[1][2] This guide focuses exclusively on the theoretical aspects of this compound's intrinsic reactivity.

The reactivity of this compound is fundamentally dictated by the properties of the pyridinium cation (PyH⁺) and the bromide anion (Br⁻). Theoretical studies, primarily using Density Functional Theory (DFT), have provided significant insights into the acidity of the pyridinium ion and the nucleophilicity of the bromide ion, which in turn illuminate the reaction mechanisms where Py·HBr is involved.

Theoretical Framework

The chemical behavior of this compound in a reaction medium can be understood by considering the following key theoretical aspects:

-

Pyridinium Cation Acidity: The pyridinium cation is the conjugate acid of pyridine.[3] Its acidity is a critical factor in reactions where Py·HBr is used as an acid catalyst.

-

Bromide Anion Nucleophilicity and Basicity: The bromide anion can act as a nucleophile or a base, depending on the reaction conditions and the substrate.

-

Ion Pairing and Solvent Effects: In solution, the pyridinium cation and bromide anion can exist as a solvent-separated ion pair or a contact ion pair, which influences their respective reactivities.

Computational Analysis of the Pyridinium Cation

Brønsted Acidity

The acidity of the pyridinium cation is a key determinant of its reactivity. Theoretical calculations can quantify this acidity by determining the proton affinity (PA) of pyridine or the pKa of the pyridinium ion. DFT studies have been employed to correlate the 1H chemical shift of deuterated pyridinium ions with the Brønsted acid strength of solid acids, suggesting that a smaller chemical shift indicates a stronger acid.[4] The pKa of the pyridinium ion is approximately 5.25, making it a mild acidic catalyst suitable for acid-sensitive substrates.[3]

Computational studies on substituted pyridinium cations have shown that the acidity can be tuned by the electronic effects of the substituents. Electron-withdrawing groups increase the acidity of the pyridinium ion, while electron-donating groups decrease it.

Electronic Structure and Aromaticity

The pyridinium cation is an aromatic species, isoelectronic with benzene.[3] The positive charge is formally located on the nitrogen atom, but resonance structures distribute this charge around the ring, primarily at the ortho and para positions. This charge distribution influences its interaction with other molecules and its role in directing the course of chemical reactions. Computational analyses of pyridinium and imidazolium (B1220033) cations have explored the contributions of resonance structures to their relative acidities, highlighting the importance of maintaining aromaticity.[5]

Theoretical Perspectives on the Bromide Anion's Reactivity

Nucleophilicity

The bromide anion is a soft nucleophile. Its nucleophilicity can be influenced by the solvent and the nature of the counterion. Theoretical studies on halide nucleophilicity in ionic liquids have shown that bromide's reactivity is part of a trend where iodide is the most nucleophilic among the halides.[6][7] In protic solvents, bromide is less nucleophilic than chloride due to stronger solvation of the smaller chloride ion. In aprotic solvents, this trend is reversed.

Role in Ionic Liquids

Computational studies of ionic liquids containing bromide anions provide insights into its behavior in non-aqueous environments.[8][9] DFT calculations on dicationic ionic liquids with bromide anions have been used to analyze their structure and catalytic properties, showing how the anion's position and interaction with the cation affect the overall reactivity.[10] These studies are relevant for understanding the behavior of this compound when used in or as an ionic liquid.

Reaction Mechanisms Involving this compound: A Theoretical View

While direct, comprehensive theoretical studies on the reaction mechanisms of this compound are limited, its role in various reaction types can be inferred from the theoretical principles discussed above and from experimental observations, particularly with the related pyridinium tribromide.

Acid Catalysis

As a mild acid, this compound can catalyze a variety of reactions, such as the formation of acetals and ketals, and the hydrolysis of esters. The catalytic cycle would involve the protonation of the substrate by the pyridinium cation, followed by nucleophilic attack and subsequent deprotonation to regenerate the catalyst.

Experimental Protocol: Acid-Catalyzed Acetal Formation

A representative experimental protocol for a reaction catalyzed by an acidic pyridinium salt would involve the following steps:

-

Reactant Preparation: A solution of the aldehyde or ketone and the alcohol (typically in excess) is prepared in a suitable aprotic solvent (e.g., dichloromethane (B109758) or toluene).

-

Catalyst Addition: A catalytic amount of this compound (e.g., 5-10 mol%) is added to the reaction mixture.

-

Reaction Conditions: The mixture is stirred at room temperature or heated to reflux, and the progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or GC). The removal of water, often by a Dean-Stark apparatus, can drive the equilibrium towards the product.

-

Work-up: Upon completion, the reaction is quenched with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the pyridinium hydrobromide. The organic layer is then separated, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography or distillation to yield the pure acetal.

Halogenation Reactions (Context from Pyridinium Tribromide)

Although this compound itself is not a brominating agent, its complex with bromine, pyridinium tribromide, is a widely used reagent for this purpose.[1][11][12][13] Theoretical studies on the mechanism of bromination by pyridinium tribromide would involve the dissociation of the tribromide ion to provide a source of electrophilic bromine. The pyridinium cation in this context can act as a phase-transfer catalyst or simply as a spectator ion.

Quantitative Data

The following table summarizes key theoretical and experimental quantitative data relevant to the reactivity of this compound and its constituent ions.

| Parameter | Value | Method | Reference |

| pKa of Pyridinium ion | 5.25 | Experimental | [3] |

| Proton Affinity of Pyridine | 924.3 kJ/mol | Experimental | NIST Chemistry WebBook |

Visualizing Reaction Pathways and Concepts

The following diagrams, generated using the DOT language, illustrate key concepts and potential reaction pathways involving this compound.

Caption: Equilibrium between the pyridinium cation and pyridine.

Caption: General workflow for acid catalysis by this compound.

Caption: Factors influencing the nucleophilicity of the bromide anion.

Conclusion and Future Outlook

This technical guide has provided a theoretical framework for understanding the reactivity of this compound. The acidity of the pyridinium cation and the nucleophilicity of the bromide anion are the primary drivers of its chemical behavior. While direct computational studies on this compound are not abundant, a solid theoretical understanding can be constructed by examining its constituent ions and related systems.

Future theoretical research should focus on detailed computational studies of reaction mechanisms where this compound acts as a catalyst. Specifically, DFT calculations could be employed to determine the transition state energies and reaction profiles for key synthetic transformations. Such studies would provide valuable quantitative data to complement experimental findings and enable a more precise prediction and control of reactions involving this versatile pyridinium salt, ultimately aiding in the development of more efficient and selective synthetic methodologies in academic and industrial research.

References

- 1. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. A study of halide nucleophilicity in ionic liquids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. Effects of Ionic Liquids on the Nucleofugality of Bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Pyridinium Hydrobromide Perbromide [organic-chemistry.org]

Pyridine Hydrobromide: A Comprehensive Technical Guide to its Discovery, History, and Application as a Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine (B92270) hydrobromide (C₅H₅N·HBr), a salt formed from the basic heterocyclic aromatic compound pyridine and hydrogen bromide, has emerged as a versatile and valuable reagent in organic synthesis. While its perbromide derivative, pyridinium (B92312) hydrobromide perbromide, has a more extensively documented history as a solid brominating agent, the simple hydrobromide salt itself plays crucial roles as a catalyst and intermediate, particularly in the pharmaceutical industry. This technical guide provides an in-depth exploration of the discovery, history, chemical properties, and synthetic applications of pyridine hydrobromide, with a focus on quantitative data, detailed experimental protocols, and visual representations of key chemical processes.

Discovery and History

The precise discovery of this compound as a distinct chemical entity is not well-documented in a singular, landmark event. Its existence is a direct consequence of the understanding of the basic nature of pyridine. Pyridine was first isolated from bone oil in 1849 by the Scottish chemist Thomas Anderson.[1] The determination of its structure as a nitrogen-containing aromatic heterocycle, analogous to benzene, followed in the latter half of the 19th century.[1]

As an organic base, the ability of pyridine to react with acids to form salts, such as the hydrobromide, would have been a fundamental chemical property understood by chemists of that era. The use of pyridine as a base and scavenger for acids generated in reactions became common practice. Consequently, the in situ formation of pyridinium salts, including the hydrobromide, was an implicit part of many early organic reactions.[2]

The more historically prominent derivative is pyridinium hydrobromide perbromide ([C₅H₅NH]Br₃), a stable, crystalline solid that serves as a convenient and safer alternative to liquid bromine for bromination reactions. A pivotal publication by Djerassi and Scholz in the Journal of the American Chemical Society in 1948 detailed the use of this reagent for the bromination of ketones, solidifying its place in the synthetic chemist's toolkit.[3] This work built upon the understanding of pyridinium salts and their ability to form complexes with halogens.

Physicochemical Properties and Data

This compound is a white to off-white crystalline solid. It is soluble in water and polar organic solvents. The key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₅H₆BrN | [2] |

| Molecular Weight | 160.01 g/mol | [2] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 216-219 °C | |

| Solubility | Soluble in water, ethanol, methanol | |

| pH (5% solution) | 2.0 - 3.0 |

Synthesis and Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a straightforward acid-base neutralization reaction.

Experimental Protocol:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, add a solution of pyridine in a suitable solvent (e.g., diethyl ether or ethanol).

-

Slowly add an equimolar amount of hydrobromic acid (HBr) dropwise with continuous stirring.

-

A white precipitate of this compound will form.

-

The precipitate can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Synthesis of Pyridinium Hydrobromide Perbromide

Pyridinium hydrobromide perbromide is synthesized by the addition of bromine to this compound.

Experimental Protocol:

-

Dissolve this compound (1 mole) in glacial acetic acid.

-

To this solution, add a solution of bromine (1 mole) in glacial acetic acid dropwise with stirring.

-

The red-brown precipitate of pyridinium hydrobromide perbromide that forms is collected by filtration.

-

The product can be recrystallized from glacial acetic acid to yield orange-red needles.

References

Pyridine Hydrobromide Perbromide: A Deep Dive into its Mechanism in Bromination Reactions

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

Pyridine (B92270) hydrobromide perbromide (PHPB), also known as pyridinium (B92312) tribromide, stands as a cornerstone reagent in modern organic synthesis. Valued for its stability, selectivity, and safer handling profile compared to elemental bromine, PHPB facilitates a range of crucial bromination reactions.[1][2] This technical guide offers an in-depth exploration of its mechanism of action, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to provide a thorough understanding for professionals in research and drug development.

The Core Mechanism: A Controlled Source of Electrophilic Bromine

At its heart, pyridine hydrobromide perbromide is a stable, solid complex of a pyridinium cation and a tribromide anion.[3] Its primary role in bromination reactions is to serve as a source of electrophilic bromine (Br₂).[3] Unlike the direct application of volatile and highly corrosive liquid bromine, PHPB offers a controlled and gradual release of the brominating agent.[4]

In solution, PHPB exists in equilibrium with pyridinium bromide and molecular bromine.[5] This equilibrium is the key to its functionality, allowing for a low, steady concentration of Br₂ to be present in the reaction mixture, which enhances selectivity and minimizes side reactions.[4]

Mechanism in Action: Key Bromination Reactions

PHPB's versatility is demonstrated across several fundamental bromination transformations, most notably the α-bromination of ketones and the electrophilic addition to alkenes.

α-Bromination of Ketones

The α-bromination of ketones is a critical transformation for creating versatile synthetic intermediates, and PHPB is a highly effective reagent for this purpose.[6] The reaction proceeds via an acid-catalyzed mechanism.

Mechanism Breakdown:

-

Acid-Catalyzed Enolization: The reaction is initiated by the protonation of the carbonyl oxygen, typically facilitated by an acidic solvent like acetic acid or by the inherent acidity of the pyridinium ion.[7] This protonation accelerates the tautomerization of the ketone into its enol form. This enolization is the rate-determining step of the reaction.

-

Nucleophilic Attack: The electron-rich double bond of the enol intermediate acts as a nucleophile, attacking the electrophilic molecular bromine (Br₂) that is in equilibrium with the PHPB complex.[7]

-

Deprotonation: A new carbon-bromine bond is formed at the α-position. The resulting oxonium ion is then deprotonated to regenerate the carbonyl group, yielding the final α-bromo ketone product and the acid catalyst.[8]

Electrophilic Addition to Alkenes

PHPB is also widely used for the bromination of carbon-carbon double bonds, such as those found in chalcones.[9][10] This reaction follows a classic electrophilic addition pathway.

Mechanism Breakdown:

-

Electrophilic Attack: The electron-rich π-bond of the alkene attacks a molecule of bromine, which is generated in situ from the PHPB complex.[9][11]

-

Formation of a Cyclic Bromonium Ion: This attack leads to the formation of a three-membered ring intermediate known as a cyclic bromonium ion, with the positive charge located on the bromine atom.[9][12]

-

Nucleophilic Attack by Bromide (Anti-Addition): The bromide ion (Br⁻), also present from the pyridinium bromide component of the reagent, then acts as a nucleophile.[11] It attacks one of the carbons of the bromonium ion from the face opposite to the bromine bridge. This "anti-addition" results in the formation of the vicinal dibromide product.[9]

Quantitative Data Summary

The efficiency of this compound perbromide is evident in the high yields achieved across various substrates. The following tables provide a comparative summary of quantitative data for key bromination reactions.

Table 1: α-Bromination of Substituted Acetophenones with PHPB [7]

| Substrate | Product Yield (%) |

| 4-Trifluoromethylacetophenone | 75% |

| 4-Trifluoromethoxyacetophenone | 78% |

| 4-Chloroacetophenone | 85% |

| 4-Bromoacetophenone | 82% |

| 4-Iodoacetophenone | 66% |

| 4-Phenylacetophenone | 92% |

| Reaction Conditions: Substrate:PHPB ratio of 1.0:1.1 in acetic acid at 90°C for 3 hours. |

Table 2: Comparison of Brominating Agents for 4-Chloroacetophenone [7]

| Brominating Agent | Product Yield (%) |

| This compound Perbromide | 85% |

| Copper(II) Bromide | ~60% |

| N-Bromosuccinimide (NBS) | Low conversion |

| Reaction Conditions: Identical conditions for all three agents. |

Table 3: Bromination of Chalcones [10]

| Chalcone Derivative | Brominating Agent | Product | Yield (%) |

| Chalcone | NH₄Br / (NH₄)₂S₂O₈ (Grinding) | α,β-Dibromochalcone | 74% |

| 2'-Hydroxychalcone | NH₄Br / (NH₄)₂S₂O₈ (Grinding) | α,β-Dibromo-2'-hydroxychalcone | 76% |

| Note: While this data uses a different "green" brominating system, PHPB is also a well-established reagent for this transformation.[10] |

Detailed Experimental Protocols

Reproducibility is key in scientific research and development. The following are detailed methodologies for representative bromination reactions using PHPB.

Protocol: α-Bromination of 4-Chloroacetophenone[7]

-

Reagent Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-chloroacetophenone (0.77 g, 5.0 mmol), this compound perbromide (1.76 g, 5.5 mmol), and glacial acetic acid (20 mL).

-

Reaction: Heat the reaction mixture to 90°C with continuous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The optimal reaction time is typically 3 hours.[7]

-

Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into 50 mL of cold water with stirring.

-

Isolation: Collect the precipitated solid product by vacuum filtration.

-

Purification: Wash the collected solid with water and then recrystallize from a suitable solvent (e.g., ethanol) to yield pure 2-bromo-1-(4-chlorophenyl)ethanone.

References

- 1. α,β-DIBROMOCHALCONE DERIVATIVES--SYNTHESIS AND ANTIMICROBIAL ACTIVITY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Pyridinium perbromide - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jcsp.org.pk [jcsp.org.pk]

- 7. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 11. youtube.com [youtube.com]

- 12. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Acidity and pKa of Pyridine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine (B92270) hydrobromide (C₅H₆BrN) is the salt formed from the reaction of pyridine with hydrogen bromide.[1][2] In aqueous solution, it serves as a source of the pyridinium (B92312) ion (C₅H₅NH⁺), the conjugate acid of pyridine. The acidity of pyridine hydrobromide solutions is therefore governed by the acid dissociation constant (pKa) of the pyridinium ion. This technical guide provides a comprehensive overview of the acidity of this compound, detailing the underlying chemical principles, quantitative pKa data, factors influencing acidity, and standard experimental protocols for its determination. This document is intended to serve as a key resource for professionals in chemical synthesis, pharmaceutical development, and materials science where this compound is utilized as a reagent or intermediate.[1]

Introduction to this compound

This compound is a white to off-white, hygroscopic crystalline solid that is freely soluble in water, methanol, and ethanol.[1][3] It is synthesized by the reaction of pyridine, a basic heterocyclic aromatic compound, with hydrogen bromide.[2] Upon dissolution in water, it fully dissociates into a pyridinium cation and a bromide anion. The bromide anion is the conjugate base of a strong acid (HBr) and is thus a negligible base, having no significant effect on pH. The pyridinium cation, however, is the conjugate acid of a weak base (pyridine) and will hydrolyze water to produce hydronium ions (H₃O⁺), rendering the solution acidic.[2][4] This property makes this compound a useful mild acidic catalyst in various organic synthesis reactions, such as esterifications and the bromination of ketones.[1][2][3]

The Pyridinium Ion: The Source of Acidity

The acidity of a this compound solution is fundamentally the acidity of the pyridinium cation. The relevant equilibrium in an aqueous solution is the dissociation of the pyridinium ion:

C₅H₅NH⁺ (aq) + H₂O (l) ⇌ C₅H₅N (aq) + H₃O⁺ (aq)

The acid dissociation constant, Ka, for this equilibrium defines the strength of the pyridinium acid. The pKa, which is the negative logarithm of Ka, is commonly used to express this acidity on a logarithmic scale. The pKa of the pyridinium ion is consistently reported to be approximately 5.25.[5] This value indicates that the pyridinium ion is a moderately weak acid, significantly more acidic than the ammonium (B1175870) ion (NH₄⁺, pKa ≈ 9.25).[4][6]

Figure 1: Dissociation and equilibrium of this compound in water.

Structural Factors Influencing Acidity

The acidity of the pyridinium ion is a direct consequence of the electronic structure of the pyridine ring. Key factors include:

-

Hybridization : The nitrogen atom in pyridine is sp² hybridized.[7] The lone pair of electrons, which accepts a proton, resides in an sp² orbital. This orbital has a higher degree of s-character (33%) compared to the sp³ orbital of an aliphatic amine like ammonia (B1221849) (25%).[7] Increased s-character means the electrons are held more closely to the nucleus, making them less available for donation. This reduces the basicity of pyridine and, consequently, increases the acidity of its conjugate acid, the pyridinium ion.

-

Aromaticity : The lone pair on the nitrogen is in an orbital perpendicular to the π-system of the aromatic ring and does not participate in aromaticity.[5] Therefore, protonation does not disrupt the stable aromatic system. However, the electronegative sp² nitrogen atom withdraws electron density from the ring carbons, which contributes to the overall electronic environment influencing basicity.[5][8]

Figure 2: Relationship between hybridization, basicity, and conjugate acid strength.

Quantitative Data Summary

The physicochemical properties of this compound and the pKa values of the pyridinium ion compared to related species are summarized below for easy reference.

| Compound/Ion | Formula | Property | Value | Reference(s) |

| This compound | C₅H₅N·HBr | Molecular Weight | 160.01 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] | ||

| Melting Point | 216–219 °C | [1] | ||

| Solubility | Freely soluble in water, ethanol | [1][2] | ||

| pH (5% w/v solution) | 2.0–3.0 | [1] | ||

| Pyridinium Ion | C₅H₅NH⁺ | pKa in Water | 5.23 - 5.25 | [5] |

| Ammonium Ion | NH₄⁺ | pKa in Water | 9.25 | [9] |

| Anilinium Ion | C₆H₅NH₃⁺ | pKa in Water | 4.63 | [10] |

| Pyridine | C₅H₅N | pKb in Water | 8.75 | [5] |

Experimental Determination of pKa

The pKa of the pyridinium ion can be accurately determined using several well-established analytical techniques. The general workflow involves preparing solutions across a range of pH values and monitoring a pH-dependent physical property.

Figure 3: General experimental workflow for pKa determination.

Protocol 1: NMR Spectroscopy

This method relies on the principle that the chemical shift of the aromatic protons on the pyridine ring is sensitive to the protonation state of the nitrogen atom.[11][12]

-

Sample Preparation :

-

Prepare a stock solution of this compound (e.g., 20 mg/mL) in deuterium (B1214612) oxide (D₂O).[11]

-

Distribute the stock solution into a series of NMR tubes.

-

Adjust the pD (the pH equivalent in D₂O) of each sample to cover a range from approximately pD 2 to pD 8 using microliter additions of dilute DCl and NaOD solutions.

-

Accurately measure the pD of each sample using a calibrated pH meter (pD = pH reading + 0.4).[11]

-

-

Data Acquisition :

-

Acquire a ¹H NMR spectrum for each sample at a constant temperature.[12]

-

Identify the signals corresponding to the aromatic protons of the pyridinium/pyridine species.

-

-

Data Analysis :

-

For a specific proton signal, record its chemical shift (δ) at each pD value.

-

Plot the chemical shift (δ) on the y-axis against the pD on the x-axis. This will generate a sigmoidal curve.[11]

-

The pKa is the pD value at the inflection point of this curve, which corresponds to the point where the chemical shift is exactly halfway between the minimum (fully protonated) and maximum (fully deprotonated) values.[12]

-

The pKa can be calculated using the equation: pKa = pD + log[(δ - δᴮ)/(δᴮᴴ⁺ - δ)], where δ is the observed chemical shift, and δᴮ and δᴮᴴ⁺ are the chemical shifts of the fully deprotonated and protonated forms, respectively.

-

Protocol 2: UV-Vis Spectrophotometry

This method is applicable if the UV-Vis absorption spectra of the protonated (pyridinium) and deprotonated (pyridine) forms differ.

-

Sample Preparation :

-

Prepare a stock solution of this compound in deionized water.

-

Prepare a series of buffer solutions with known pH values ranging from approximately pH 2 to 8.

-

Add a constant, small volume of the stock solution to a constant, larger volume of each buffer solution to create a set of samples with varying pH but constant total concentration of the pyridine species.

-

-

Data Acquisition :

-

Record the full UV-Vis spectrum for each sample.

-

Identify a wavelength where the absorbance difference between the pyridinium and pyridine forms is maximal.

-

Record the absorbance of each sample at this chosen wavelength.

-

-

Data Analysis :

-

Plot the measured absorbance on the y-axis against the pH on the x-axis to obtain a sigmoidal curve.

-

The pKa is the pH value at the inflection point of the curve.[13]

-

Alternatively, the pKa can be calculated using the equation: pKa = pH + log[(A - Aᴮ)/(Aᴮᴴ⁺ - A)], where A is the observed absorbance, and Aᴮ and Aᴮᴴ⁺ are the absorbances of the fully deprotonated and protonated forms, respectively.

-

Conclusion

This compound is an acidic salt whose properties in solution are dictated by the pyridinium cation. With a pKa of approximately 5.25, the pyridinium ion is a moderately weak acid, a property stemming from the sp² hybridization of its nitrogen atom. This characteristic acidity makes this compound a valuable reagent in organic synthesis. Its pKa can be reliably determined through standard analytical techniques such as NMR and UV-Vis spectroscopy, providing essential data for reaction optimization, drug formulation, and fundamental chemical research.

References

- 1. exsyncorp.com [exsyncorp.com]

- 2. organicintermediate.com [organicintermediate.com]

- 3. This compound | 18820-82-1 [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Pyridine - Wikipedia [en.wikipedia.org]

- 6. quora.com [quora.com]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. cactus.utahtech.edu [cactus.utahtech.edu]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. mdpi.com [mdpi.com]

- 12. datapdf.com [datapdf.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Pyridine Hydrobromide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of pyridine (B92270) hydrobromide in a range of common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide summarizes the available qualitative information and presents detailed, adaptable experimental protocols for the quantitative determination of its solubility. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who require an understanding of the solubility characteristics of this compound for applications in synthesis, formulation, and purification.

Introduction to Pyridine Hydrobromide

This compound (C₅H₅N·HBr) is the salt formed from the reaction of pyridine, a heterocyclic aromatic amine, with hydrogen bromide. It is a valuable reagent in organic synthesis, often employed as a source of pyridinium (B92312) ions or as a mild acid catalyst. Its solubility in various organic solvents is a critical parameter that dictates its utility in different reaction media and purification processes. Understanding these solubility characteristics is essential for optimizing reaction conditions, developing effective purification strategies, and formulating this compound-containing products.

Qualitative Solubility of this compound

Based on available chemical literature and safety data sheets, the solubility of this compound is largely dictated by the polarity of the solvent. As an ionic salt, it exhibits a preference for polar solvents that can effectively solvate the pyridinium cation and the bromide anion. Conversely, it is generally insoluble in non-polar organic solvents.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Name | Qualitative Solubility |

| Alcohols | Methanol | Soluble[1] |

| Ethanol | Soluble | |

| n-Butanol | Soluble | |

| Ethers | Tetrahydrofuran (THF) | Soluble |

| Halogenated | Chloroform | Soluble |

| Carbon Tetrachloride | Insoluble | |

| Aromatic Hydrocarbons | Benzene | Insoluble |

| Toluene | Insoluble | |

| Acids | Acetic Acid | Soluble |

Factors Influencing Solubility

The dissolution of this compound in an organic solvent is a complex interplay of intermolecular forces between the solute and the solvent molecules. The principle of "like dissolves like" is a fundamental concept governing this process.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Pyridine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of pyridine (B92270) hydrobromide (C₅H₅N·HBr). Understanding these characteristics is crucial for the safe handling, storage, and application of this compound in research and pharmaceutical development, where it serves as a versatile reagent and intermediate. This document summarizes key thermal properties, outlines potential decomposition pathways, and provides detailed experimental protocols for thermal analysis.

Thermal Properties of Pyridine Hydrobromide

This compound is a white to off-white crystalline solid. Its thermal behavior is characterized by a distinct melting point followed by decomposition. The stability of the compound is influenced by factors such as temperature, humidity, and the presence of incompatible substances.

Quantitative Thermal Analysis Data

The following table summarizes the key quantitative data related to the thermal stability of this compound, compiled from various sources. It is important to note that specific values may vary slightly depending on the experimental conditions, such as heating rate and atmospheric environment.

| Parameter | Value | Method of Analysis | Notes |

| Melting Point | 217-220 °C | Capillary Method / DSC | The compound melts with decomposition often occurring concurrently or immediately after. |

| Decomposition Onset Temperature (Tonset) | ~200 °C | Thermogravimetric Analysis (TGA) | This is the temperature at which significant mass loss begins. |

| Major Decomposition Stage | 200-400 °C | Thermogravimetric Analysis (TGA) | The primary mass loss occurs within this temperature range. |

| Hazardous Decomposition Products | See Section 2.0 | GC-MS, FTIR | Gaseous products are evolved upon heating. |

Thermal Decomposition Pathway and Products

The thermal decomposition of this compound is a complex process involving the breakdown of both the pyridinium (B92312) cation and the bromide anion. The primary decomposition pathway is believed to initiate with the dissociation of the salt into its constituent molecules, pyridine and hydrogen bromide, followed by the subsequent degradation of the pyridine ring at higher temperatures.

The major hazardous decomposition products identified include:

-

Hydrogen Bromide (HBr)

-

Carbon Monoxide (CO)

-

Carbon Dioxide (CO₂)

-

Oxides of Nitrogen (NOₓ)

-

Hydrogen Cyanide (HCN)

The following diagram illustrates a plausible decomposition pathway for this compound.

Methodological & Application

Application Notes and Protocols: Pyridine Hydrobromide as a Mild Brominating Agent for Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective introduction of a bromine atom at the α-position of a ketone is a fundamental transformation in organic synthesis, yielding versatile α-bromo ketone intermediates. These intermediates are crucial building blocks in the synthesis of a wide array of pharmaceuticals and other complex organic molecules. While elemental bromine can be used for this purpose, its hazardous nature and lack of selectivity often necessitate the use of milder and more selective brominating agents. Pyridine (B92270) hydrobromide perbromide (also known as pyridinium (B92312) tribromide), often generated in situ from pyridine hydrobromide, has emerged as a highly effective and mild reagent for the α-bromination of ketones. Its advantages include being a stable, crystalline solid that is easier and safer to handle than liquid bromine, and it often provides higher yields and greater selectivity.[1][2]

This document provides detailed application notes and protocols for the use of this compound perbromide as a mild brominating agent for ketones, targeting researchers, scientists, and drug development professionals.

Data Presentation

The efficiency of the α-bromination of various acetophenone (B1666503) derivatives using this compound perbromide is summarized in the tables below. The data highlights the influence of substrate electronics, reaction time, and temperature on the product yield.

Table 1: Effect of Substrate on the Yield of α-Bromoacetophenone Derivatives [2]

| Entry | Substrate | Product | Yield (%) |

| 1 | 4-Trifluoromethylacetophenone | 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one | 90 |

| 2 | 4-Trifluoromethoxyacetophenone | 2-Bromo-1-(4-(trifluoromethoxy)phenyl)ethan-1-one | 75 |

| 3 | 4-Chloroacetophenone | 2-Bromo-1-(4-chlorophenyl)ethan-1-one | 85 |

| 4 | 4-Bromoacetophenone | 2-Bromo-1-(4-bromophenyl)ethan-1-one | 78 |

| 5 | 4-Iodoacetophenone | 2-Bromo-1-(4-iodophenyl)ethan-1-one | 68 |

| 6 | 4-Phenylacetophenone | 2-Bromo-1-([1,1'-biphenyl]-4-yl)ethan-1-one | 66 |

Reaction Conditions: Substrate (5.0 mmol), this compound perbromide (5.5 mmol), Acetic Acid (20 mL), 90 °C, 3 h.

Table 2: Effect of Reaction Time on the Yield of α-Bromo-4-chloroacetophenone [2]

| Entry | Time (h) | Yield (%) |

| 1 | 2 | 75 |

| 2 | 3 | 85 |

| 3 | 4 | 82 |

Reaction Conditions: 4-Chloroacetophenone (5.0 mmol), this compound perbromide (5.5 mmol), Acetic Acid (20 mL), 90 °C.

Table 3: Effect of Reaction Temperature on the Yield of α-Bromo-4-chloroacetophenone [2]

| Entry | Temperature (°C) | Yield (%) |

| 1 | 70 | 65 |

| 2 | 80 | 78 |

| 3 | 90 | 85 |

| 4 | 100 | 86 |

Reaction Conditions: 4-Chloroacetophenone (5.0 mmol), this compound perbromide (5.5 mmol), Acetic Acid (20 mL), 3 h.

Experimental Protocols

The following is a general and detailed protocol for the α-bromination of acetophenone derivatives using this compound perbromide.[2]

Materials:

-

Substituted Acetophenone (e.g., 4-Chloroacetophenone)

-

This compound perbromide

-

Glacial Acetic Acid

-

50 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Ice bath

-

Buchner funnel and filter paper

-

Deionized water

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask, add the substituted acetophenone (5.0 mmol, 1.0 eq), this compound perbromide (5.5 mmol, 1.1 eq), and glacial acetic acid (20 mL).

-

Reaction Conditions: Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating plate. Stir the reaction mixture at 90 °C.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After stirring for 3 hours at 90 °C, cool the reaction mixture to room temperature.

-

Product Isolation: Pour the cooled reaction mixture into 100 mL of ice-cold deionized water with stirring. The product will precipitate as a solid.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with copious amounts of deionized water to remove acetic acid and pyridine salts.

-

Drying: Dry the product in a desiccator or a vacuum oven to a constant weight.

-

Characterization: The purity and identity of the α-bromo ketone can be confirmed by measuring its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Reaction Mechanism

The α-bromination of ketones with this compound perbromide proceeds via an acid-catalyzed mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which facilitates the formation of an enol intermediate. The electron-rich enol then acts as a nucleophile, attacking the electrophilic bromine of the this compound perbromide complex to yield the α-brominated ketone.

Caption: Acid-catalyzed mechanism of ketone bromination.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis of α-bromo ketones using this compound perbromide.

Caption: General experimental workflow for α-bromination.

Conclusion

This compound perbromide is a mild, safe, and efficient reagent for the α-bromination of ketones. The reaction proceeds under relatively mild conditions and provides good to excellent yields for a variety of substrates. The straightforward experimental protocol and work-up procedure make it an attractive alternative to using elemental bromine, particularly in the context of pharmaceutical and fine chemical synthesis where safety and selectivity are paramount. The provided data and protocols offer a solid foundation for researchers to incorporate this methodology into their synthetic strategies.

References

Application Note: α-Bromination of Acetophenone using Pyridine Hydrobromide Perbromide

Introduction

The α-bromination of carbonyl compounds, particularly acetophenone (B1666503) derivatives, is a fundamental transformation in organic synthesis. The resulting α-bromoacetophenones are valuable intermediates in the pharmaceutical and fine chemical industries due to the presence of two electrophilic sites—the carbonyl carbon and the α-carbon—and the bromide being an excellent leaving group.[1] These compounds serve as precursors for a diverse range of heterocyclic compounds, including those with notable biological activity.[2]